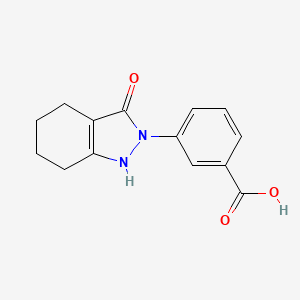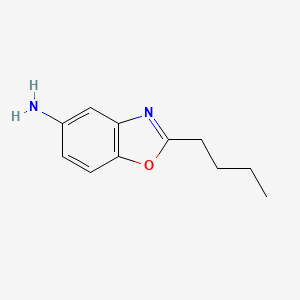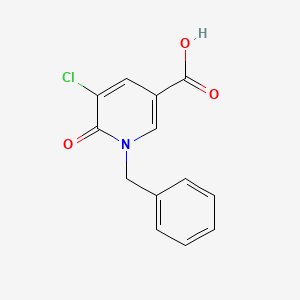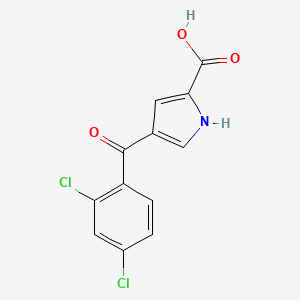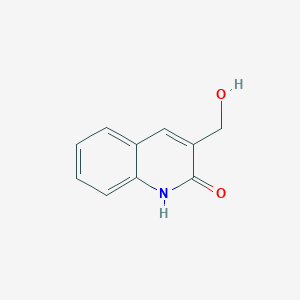
3-(Hydroxymethyl)chinolin-2(1H)-on
Übersicht
Beschreibung
3-(Hydroxymethyl)quinolin-2(1H)-one is a useful research compound. Its molecular formula is C10H9NO2 and its molecular weight is 175.18 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(Hydroxymethyl)quinolin-2(1H)-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(Hydroxymethyl)quinolin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Hydroxymethyl)quinolin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
C-H-Alkylierung
3-(Hydroxymethyl)chinolin-2(1H)-on: wurde in C-H-Alkylierungsreaktionen eingesetzt. Dieser Prozess beinhaltet den direkten Elektronentransfer zwischen der Verbindung und Alkylcarbonsäuren unter photoinduzierten Bedingungen . Diese Methode ist katalysatorfrei und additivfrei und stellt einen nachhaltigen Ansatz zur Funktionalisierung des Chinolinon-Kerns dar.
Elektrochemische Decarboxylierungsalkylierung
Die Verbindung dient als Substrat für die elektrochemische decarboxylierende C3-Alkylierung . Diese innovative Technik wird unter metall- und additivfreien Bedingungen durchgeführt, wobei N-Hydroxyphthalimid-Ester verwendet werden, die von verschiedenen Carbonsäuren abgeleitet sind. Es ist ein einfaches Protokoll, das sich für die späte Funktionalisierung von Chinolinonen eignet.
Direkte Funktionalisierung
This compound: ist ein Kandidat für die direkte Funktionalisierung über C–H-Bindungsaktivierung . Dieser Prozess ist aufgrund der vielfältigen biologischen Aktivitäten und chemischen Eigenschaften der Verbindung bedeutsam. Die Funktionalisierung umfasst Arylierung, Alkylierung, Acylierung und mehr.
Entwicklung synthetischer Methoden
Die Verbindung ist entscheidend für die Entwicklung neuer synthetischer Methoden. Ihre Reaktivität ermöglicht die Erforschung neuer Reaktionswege und die Schaffung komplexer Moleküle mit potenziellen Anwendungen in der Pharmazie und Materialwissenschaft .
Safety and Hazards
The safety information available indicates that 3-(Hydroxymethyl)quinolin-2(1H)-one may be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The compound is known to undergoC3-functionalization , which suggests that it may interact with biological targets that have a role in this process.
Mode of Action
The compound undergoes electrocatalytic C–H activation , leading to the synthesis of 3-hydroxyalkylquinoxalin-2(1H)-ones via a radical pathway . This process involves the use of unprotected quinoxalin-2(1H)-ones and aliphatic aldehydes as substrates . The electrolysis strategy avoids the use of stoichiometric oxidants and heavy metal catalysts .
Biochemical Pathways
The compound’s involvement inC3-functionalization suggests that it may affect pathways related to this process. The direct C3-functionalization of quinoxalin-2(1H)-ones via C–H bond activation has attracted considerable attention due to their diverse biological activities and chemical properties .
Pharmacokinetics
The compound’s synthesis via an electrocatalytic method suggests that it may have unique pharmacokinetic properties.
Result of Action
The compound’s involvement inC3-functionalization suggests that it may have significant effects at the molecular and cellular levels.
Action Environment
The compound’s synthesis via an electrocatalytic method suggests that it may be influenced by factors such as the presence of certain substrates and the avoidance of stoichiometric oxidants and heavy metal catalysts .
Biochemische Analyse
Biochemical Properties
3-(Hydroxymethyl)quinolin-2(1H)-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, making it a potential antimicrobial agent . Additionally, 3-(Hydroxymethyl)quinolin-2(1H)-one can bind to specific proteins, altering their conformation and activity, which may contribute to its anticancer properties . The nature of these interactions is often characterized by hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Cellular Effects
The effects of 3-(Hydroxymethyl)quinolin-2(1H)-one on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, in cancer cells, 3-(Hydroxymethyl)quinolin-2(1H)-one can induce apoptosis by activating the intrinsic apoptotic pathway and inhibiting survival signaling pathways such as PI3K/Akt . Furthermore, this compound can alter the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and reduced proliferation .
Molecular Mechanism
At the molecular level, 3-(Hydroxymethyl)quinolin-2(1H)-one exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site or allosteric sites of target enzymes . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, 3-(Hydroxymethyl)quinolin-2(1H)-one can modulate gene expression by interacting with transcription factors or epigenetic regulators . These interactions can lead to changes in the expression of genes involved in critical cellular processes such as apoptosis, cell cycle regulation, and metabolism.
Temporal Effects in Laboratory Settings
The effects of 3-(Hydroxymethyl)quinolin-2(1H)-one can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light or extreme pH conditions can lead to its degradation and reduced efficacy . In in vitro and in vivo studies, long-term exposure to 3-(Hydroxymethyl)quinolin-2(1H)-one has been associated with sustained effects on cellular function, including prolonged cell cycle arrest and apoptosis .
Dosage Effects in Animal Models
The effects of 3-(Hydroxymethyl)quinolin-2(1H)-one vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as antimicrobial and anticancer activities, without significant toxicity . At high doses, 3-(Hydroxymethyl)quinolin-2(1H)-one can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where a minimum effective dose is required to achieve the desired therapeutic outcome .
Eigenschaften
IUPAC Name |
3-(hydroxymethyl)-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c12-6-8-5-7-3-1-2-4-9(7)11-10(8)13/h1-5,12H,6H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHJYMYGHHCHEDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377509 | |
| Record name | 3-(Hydroxymethyl)quinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90097-45-3 | |
| Record name | 3-(Hydroxymethyl)quinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[(Tert-butoxycarbonyl)amino]-3-(4-ethoxyphenyl)propanoic acid](/img/structure/B1303822.png)
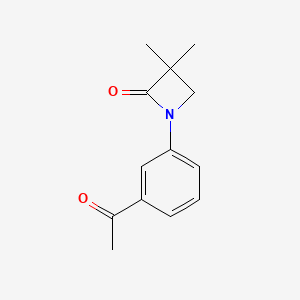

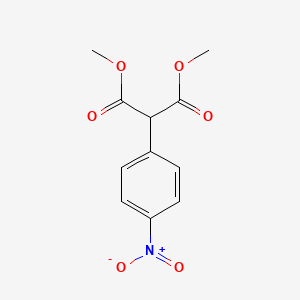
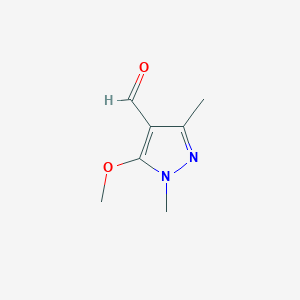



![6-Iodoimidazo[1,2-a]pyridine](/img/structure/B1303834.png)
